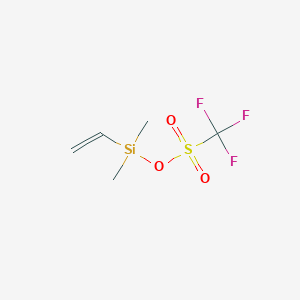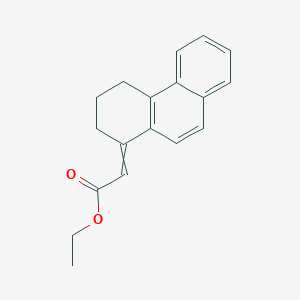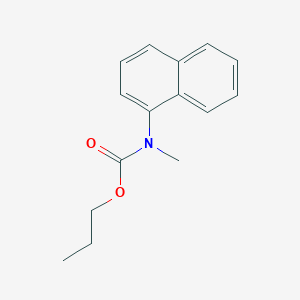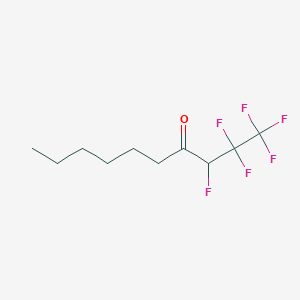silane CAS No. 111537-69-0](/img/structure/B14309420.png)
[2-(Iodomethyl)but-2-en-1-yl](trimethyl)silane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Iodomethyl)but-2-en-1-ylsilane is a chemical compound that features both an iodomethyl and a trimethylsilyl group attached to a butenyl backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Iodomethyl)but-2-en-1-ylsilane typically involves the reaction of an appropriate butenyl precursor with iodomethane and a trimethylsilylating agent. One common method involves the use of a Grignard reagent, which reacts with iodomethane to introduce the iodomethyl group. The resulting intermediate is then treated with a trimethylsilylating agent, such as trimethylsilyl chloride, under anhydrous conditions to yield the final product .
Industrial Production Methods
Industrial production of 2-(Iodomethyl)but-2-en-1-ylsilane follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature and pressure, to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
2-(Iodomethyl)but-2-en-1-ylsilane undergoes various types of chemical reactions, including:
Substitution Reactions: The iodomethyl group can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles.
Addition Reactions: The double bond in the butenyl backbone can undergo addition reactions with electrophiles, such as halogens or hydrogen halides.
Reduction Reactions: The compound can be reduced to form the corresponding alkane derivative.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles like sodium azide or potassium cyanide for substitution reactions, and electrophiles like bromine or hydrogen chloride for addition reactions. Typical reaction conditions involve the use of solvents like dichloromethane or tetrahydrofuran, and temperatures ranging from room temperature to reflux conditions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide yields the corresponding azide derivative, while addition of bromine across the double bond results in a dibromo compound.
科学的研究の応用
Chemistry
In chemistry, 2-(Iodomethyl)but-2-en-1-ylsilane is used as a building block for the synthesis of more complex molecules. Its reactivity makes it valuable in the formation of carbon-carbon and carbon-heteroatom bonds.
Biology and Medicine
In biological and medicinal research, this compound can be used to introduce functional groups into biomolecules, aiding in the study of biochemical pathways and the development of pharmaceuticals.
Industry
Industrially, 2-(Iodomethyl)but-2-en-1-ylsilane is used in the production of specialty chemicals and materials. Its ability to undergo various chemical transformations makes it a versatile intermediate in the synthesis of polymers, resins, and other advanced materials .
作用機序
The mechanism of action of 2-(Iodomethyl)but-2-en-1-ylsilane involves its ability to act as an electrophile or nucleophile, depending on the reaction conditions. The iodomethyl group can participate in nucleophilic substitution reactions, while the double bond in the butenyl backbone can undergo electrophilic addition reactions. These reactions are facilitated by the presence of the trimethylsilyl group, which can stabilize reaction intermediates and enhance the reactivity of the compound .
類似化合物との比較
Similar Compounds
Similar compounds to 2-(Iodomethyl)but-2-en-1-ylsilane include:
(Iodomethyl)trimethylsilane: This compound lacks the butenyl backbone but shares the iodomethyl and trimethylsilyl groups.
(Bromomethyl)trimethylsilane: Similar to the iodomethyl derivative but with a bromine atom instead of iodine.
(Chloromethyl)trimethylsilane: Another halomethyl derivative with a chlorine atom.
Uniqueness
What sets 2-(Iodomethyl)but-2-en-1-ylsilane apart from these similar compounds is the presence of the butenyl backbone, which introduces additional reactivity through the double bond. This feature allows for a wider range of chemical transformations and applications, making it a more versatile compound in synthetic chemistry .
特性
CAS番号 |
111537-69-0 |
|---|---|
分子式 |
C8H17ISi |
分子量 |
268.21 g/mol |
IUPAC名 |
2-(iodomethyl)but-2-enyl-trimethylsilane |
InChI |
InChI=1S/C8H17ISi/c1-5-8(6-9)7-10(2,3)4/h5H,6-7H2,1-4H3 |
InChIキー |
DAAWIYMMRMYTCN-UHFFFAOYSA-N |
正規SMILES |
CC=C(C[Si](C)(C)C)CI |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-Methyl-4-({2-[(4-methylphenoxy)methyl]prop-2-en-1-yl}oxy)benzene](/img/structure/B14309339.png)
![Diethyl 2-[2-(dibenzylamino)ethyl]-3-oxobutanedioate](/img/structure/B14309342.png)

![4-[3-(Ethenyloxy)-2,6,6-trimethylcyclohex-1-en-1-yl]butan-2-one](/img/structure/B14309351.png)

![3,3'-[Carbonothioylbis(azanediylmethylene)]bis(6-hydroxybenzoic acid)](/img/structure/B14309354.png)
![4-[(Dimethylamino)methyl]-2,6-diphenylphenol](/img/structure/B14309356.png)
![Diphenyl [(phenylsulfanyl)methyl]phosphonate](/img/structure/B14309361.png)
![2,5-Bis[4-(dimethylamino)-2-methylbutan-2-yl]benzene-1,4-diol](/img/structure/B14309363.png)
![3,6,9,12,15,18-Hexaoxabicyclo[18.3.1]tetracosa-1(24),20,22-triene-24-sulfinic acid](/img/structure/B14309365.png)



